molecular formula C10H14BrNO2S B1287874 1-(4-Bromophenyl)-N-propylmethanesulfonamide CAS No. 223555-85-9

1-(4-Bromophenyl)-N-propylmethanesulfonamide

Cat. No.: B1287874
CAS No.: 223555-85-9
M. Wt: 292.19 g/mol
InChI Key: BHKRYHBWAWEZDU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-propylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group attached to a propylmethanesulfonamide moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+PropylamineThis compound+HCl\text{4-Bromobenzenesulfonyl chloride} + \text{Propylamine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzenesulfonyl chloride+Propylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-Bromophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonamide moiety can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

Comparison with Similar Compounds

1-(4-Bromophenyl)-N-propylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:

    1-(4-Chlorophenyl)-N-propylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the halogen atoms.

    1-(4-Methylphenyl)-N-propylmethanesulfonamide: Contains a methyl group instead of a halogen. This compound may have different solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

1-(4-bromophenyl)-N-propylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKRYHBWAWEZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589920
Record name 1-(4-Bromophenyl)-N-propylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223555-85-9
Record name 4-Bromo-N-propylbenzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223555-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-N-propylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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